Product packaging for De-α-D-glucopyranoside Canagliflozin(Cat. No.:)

De-α-D-glucopyranoside Canagliflozin

Cat. No.: B1159135
M. Wt: 282.38
Attention: For research use only. Not for human or veterinary use.
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Description

De-α-D-glucopyranoside Canagliflozin (CAS 2005454-69-1) is a chemical impurity of Canagliflozin, a pharmaceutical agent belonging to the sodium-glucose cotransporter 2 (SGLT2) inhibitor class. Canagliflozin itself is a potent and selective SGLT2 inhibitor used in the management of type 2 diabetes. It functions by competitively inhibiting SGLT2 in the renal proximal tubule, thereby reducing renal glucose reabsorption and increasing urinary glucose excretion to lower blood glucose levels. A characteristic feature of Canagliflozin is its additional, more modest, inhibitory activity on SGLT1, which is believed to contribute to its pharmacological profile by delaying intestinal glucose absorption . As the De-α-D-glucopyranoside analog, this compound is structurally related to Canagliflozin and is offered as a high-purity impurity standard. It is supplied with a Certificate of Analysis and is essential for analytical research and development, particularly in quality control processes for ensuring the purity and safety of pharmaceutical products. This product is intended for research purposes only and is not for human consumption.

Properties

Molecular Formula

C₁₈H₁₅FS

Molecular Weight

282.38

Synonyms

2-(4-Fluorophenyl)-5-(2-methylbenzyl)thiophene

Origin of Product

United States

Molecular Structure, Conformation, and Solid State Analysis of De α D Glucopyranoside Canagliflozin

High-Resolution Spectroscopic Characterization

Spectroscopic techniques are fundamental in elucidating the structural and conformational features of Canagliflozin (B192856).

NMR spectroscopy provides detailed information about the atomic connectivity and spatial arrangement of atoms in Canagliflozin. While complete conformational studies using techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are not extensively detailed in publicly available literature, ¹H and ¹³C NMR data confirm the core structure.

For a tetra-acetylated precursor of Canagliflozin, the proton (¹H) and carbon (¹³C) NMR spectra in chloroform-d (B32938) (CDCl₃) provide key insights into the molecule's framework. nih.gov The signals in the ¹H NMR spectrum, such as those for the aromatic and glucopyranoside protons, and the methyl group, confirm the expected chemical environment of each part of the molecule. nih.gov The ¹³C NMR spectrum further corroborates the structure, with distinct peaks for the carbons in the thiophene (B33073), phenyl, and glucopyranoside rings, as well as the acetyl and methyl groups. nih.gov

Table 1: Selected ¹H and ¹³C NMR Chemical Shifts for an Acetylated Canagliflozin Precursor in CDCl₃ nih.gov

Atom ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Aromatic Protons 7.48–7.09 (m) 143.68, 137.97, 137.12, 134.25, 131.87, 130.78, 128.50, 126.88, 126.08, 125.60, 123.15
Glucopyranoside Protons 5.21–3.82 (m) 79.99, 76.08, 74.32, 72.65, 68.63, 62.39
Methylene Bridge (-CH₂-) 4.09 (s) 34.03
Methyl (-CH₃) 2.29 (s) 19.28

Data is for an acetylated precursor and serves to illustrate the types of signals observed.

The conformation of the glucopyranosyl moiety is a critical structural feature. X-ray crystallography studies confirm that the hydropyran ring consistently adopts a stable chair conformation. researchgate.netnih.govnih.gov This is the expected low-energy conformation for a glucose-derived ring system.

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in the Canagliflozin molecule.

FTIR Spectroscopy: The FTIR spectrum of Canagliflozin, typically obtained using a potassium bromide (KBr) disc, shows characteristic absorption bands. nih.govoup.com A broad band in the region of 3000-3500 cm⁻¹ is indicative of the O-H stretching vibrations from the multiple hydroxyl groups of the glucopyranoside moiety. researchgate.net The C-F stretching vibration from the fluorophenyl group gives rise to a distinct peak, which has been identified around 1230 cm⁻¹. nih.govoup.com

Raman Spectroscopy: In conjunction with FTIR, Raman spectroscopy can provide complementary information. Studies have utilized Raman spectroscopy, alongside Near-Infrared (NIR) and Powder X-ray Diffraction (PXRD), for the quantitative analysis of polymorphic impurities in Canagliflozin tablets, highlighting its sensitivity to subtle structural differences between solid-state forms. nih.gov

Table 2: Key Vibrational Bands for Canagliflozin

Functional Group Technique Wavenumber (cm⁻¹) Reference
O-H Stretch FTIR 3000-3500 researchgate.net

UV-Visible Spectroscopy: Canagliflozin possesses chromophores that absorb light in the ultraviolet (UV) region. UV-Visible spectrophotometric analysis is a common technique for its quantification. In various solvents such as methanol (B129727), ethanol (B145695), and phosphate (B84403) buffer, Canagliflozin exhibits a maximum absorbance (λmax) at approximately 289-290 nm. phmethods.netphmethods.netresearchgate.nethumanjournals.comau.edu.sy This absorption is attributed to the electronic transitions within the aromatic systems of the molecule, specifically the substituted phenyl and thiophene rings.

Spectrofluorimetric Analysis: Canagliflozin is an inherently fluorescent molecule. When dissolved in methanol, it displays an excitation maximum (λex) at around 291.8-293 nm and an emission maximum (λem) at approximately 349 nm. nih.govresearchgate.net The fluorescence arises from the rigid, conjugated system involving the fluorophenyl and thiophene rings. Synchronous spectrofluorimetry, where the difference between excitation and emission wavelengths (Δλ) is kept constant, has been shown to enhance the signal, with a Δλ of 50 nm proving effective. nih.govoup.com

Table 3: Spectroscopic Properties of Canagliflozin

Technique Solvent λmax (nm) Reference
UV-Visible Methanol 290 phmethods.netphmethods.net
UV-Visible Ethanol 290 researchgate.net
UV-Visible Phosphate Buffer 289 humanjournals.com
Spectrofluorimetry (Excitation) Methanol 293 researchgate.net
Spectrofluorimetry (Emission) Methanol 349 researchgate.net

X-ray Crystallography and Single-Crystal Diffraction Studies

X-ray crystallography provides definitive, high-resolution data on the three-dimensional structure of Canagliflozin in its crystalline solid state, including bond lengths, bond angles, and intermolecular interactions.

Studies on Canagliflozin hemihydrate reveal a complex and robust crystal packing arrangement. nih.govnih.goviucr.org The asymmetric unit of the hemihydrate form contains two independent Canagliflozin molecules (A and B) and one water molecule. researchgate.netnih.gov

Key structural features include:

Conformation: In both molecules, the glucopyranoside ring (hydropyran ring) adopts a chair conformation. nih.govnih.gov The dihedral angles between the central methylbenzene ring and the thiophene ring are approximately 115.7° and 111.7°, while the angles between the fluorobenzene (B45895) and thiophene rings are about 24.2° and 20.5° for molecules A and B, respectively. nih.govnih.gov

Hydrogen Bonding: The crystal structure is dominated by an extensive network of intermolecular O-H···O hydrogen bonds. researchgate.netnih.gov The hydroxyl groups of the sugar moiety, along with the lattice water molecule, act as both hydrogen bond donors and acceptors. nih.goviucr.org The water molecule plays a crucial role, linking the two independent Canagliflozin molecules. nih.gov These interactions create zigzag chains that propagate along the crystal axes, ultimately forming a stable, three-dimensional supramolecular architecture. researchgate.netnih.goviucr.org

In the monohydrate crystal form, water molecules are also integral, participating in three hydrogen bonds, which creates strong hydrogen bond networks and contributes to its physical properties. mdpi.comnih.gov

Polymorphism describes the ability of a compound to exist in more than one crystalline form. Canagliflozin exhibits such behavior, with several solid-state forms having been identified, including hydrates and solvates. nih.gov The most well-documented forms are the hemihydrate and the monohydrate. mdpi.comnih.gov

Canagliflozin Hemihydrate (CG-Hemi): This is the form used in the commercially marketed product. nih.gov Its crystal structure, as detailed above, consists of two drug molecules and one water molecule in the asymmetric unit. mdpi.com The solubility of the hemihydrate is reportedly 1.4 times higher than that of the monohydrate in water. mdpi.comnih.gov

Canagliflozin Monohydrate (CG-H2O): This form contains one molecule of Canagliflozin and one molecule of water in its asymmetric unit. mdpi.comnih.gov It has stronger intermolecular forces compared to the hemihydrate, which may explain its lower solubility and dissolution rate. mdpi.comnih.gov Under conditions of high humidity, the hemihydrate can convert to the more stable monohydrate form. nih.gov

Other Crystalline Forms: Patents have disclosed several other crystalline forms, including various propylene (B89431) glycol solvates, designated as Forms R1, R2, R3, R4, and R5, each characterized by a unique Powder X-ray Diffraction (PXRD) pattern. google.comgoogle.com An amorphous form has also been reported, which is noted to be hygroscopic. google.com The existence of these different forms is critical, as transitions between them can affect the stability and bioavailability of the final drug product. nih.gov

Table 4: Characterized Solid-State Forms of Canagliflozin

Form Stoichiometry Key Characteristic Reference
Hemihydrate 2 drug molecules : 1 water molecule Form used in commercial product; higher solubility than monohydrate. mdpi.comnih.gov
Monohydrate 1 drug molecule : 1 water molecule More thermodynamically stable at high humidity; lower solubility. mdpi.comnih.govnih.gov
Form R1 N/A Characterized by PXRD peaks at 6.62°, 16.81°, 17.70° (2Θ). google.comgoogle.com
Form R2 Propylene glycol solvate Characterized by PXRD peaks at 6.48°, 14.77°, 20.04°, 22.31° (2Θ). google.com

Solid-State Nuclear Magnetic Resonance (SSNMR) for Amorphous and Crystalline Forms

Solid-State Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful, non-destructive analytical technique for characterizing the physicochemical properties of pharmaceutical solids at a molecular level. europeanpharmaceuticalreview.comeuropeanpharmaceuticalreview.com It is particularly effective in distinguishing between crystalline and amorphous forms of an active pharmaceutical ingredient (API) like canagliflozin. europeanpharmaceuticalreview.compharmtech.com This differentiation is critical as the solid-state form can significantly influence key properties such as solubility, stability, and bioavailability. europeanpharmaceuticalreview.com

In SSNMR, the local atomic environment of specific nuclei, most commonly ¹³C and ¹H, is probed. tandfonline.com The resulting spectrum provides detailed information on molecular structure, conformation, and dynamics, which differ distinctly between ordered crystalline lattices and disordered amorphous states. europeanpharmaceuticalreview.comtandfonline.com

For canagliflozin, a crystalline form would be characterized by a highly ordered, repeating three-dimensional arrangement of molecules. This uniformity in the molecular environment results in sharp, well-resolved peaks in a ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR spectrum. researchgate.netresearchgate.net The precise chemical shift of each carbon atom is determined by its specific location within the rigid crystal lattice.

Conversely, amorphous canagliflozin lacks long-range molecular order. This results in a distribution of slightly different molecular conformations and packing environments throughout the solid. In an SSNMR spectrum, this heterogeneity causes a broadening of the resonance peaks, as the signal represents a superposition of many slightly different chemical shifts. pharmtech.comresearchgate.net

Another key differentiator is the measurement of nuclear spin relaxation times, such as the spin-lattice relaxation time (T₁) and the spin-lattice relaxation time in the rotating frame (T₁ρ). tandfonline.comcore.ac.uk These parameters are sensitive to molecular mobility. The amorphous state, being more disordered, typically exhibits greater molecular mobility than the rigid crystalline state. core.ac.uk Consequently, amorphous canagliflozin is expected to have shorter T₁ and T₁ρ values compared to its crystalline counterpart. core.ac.ukbruker.com These relaxation time measurements can be used to quantify the amounts of crystalline and amorphous material in a mixed-phase sample. pharmtech.comresearchgate.net

Table 1: Expected Comparative SSNMR Characteristics for Amorphous vs. Crystalline Canagliflozin
SSNMR ParameterCrystalline CanagliflozinAmorphous CanagliflozinRationale
¹³C Peak LinewidthsNarrowBroadUniform molecular environment in crystals vs. a distribution of environments in the amorphous form. researchgate.net
Chemical Shift (δ)Sharp, distinct peaksBroad, overlapping resonancesSingle conformation in the crystal lattice vs. multiple conformations in the disordered state. researchgate.net
Spin-Lattice Relaxation Time (T₁)LongerShorterLower molecular mobility (more rigid structure) in the crystalline state. core.ac.uk
T₁ρ Relaxation TimeLongerShorterReflects slower, lower-frequency motions in the rigid crystalline form compared to the more mobile amorphous form. tandfonline.com

Cryo-Electron Microscopy (Cryo-EM) Studies of SGLT2-Canagliflozin Complexes

Cryogenic electron microscopy (cryo-EM) has been instrumental in elucidating the structural basis for the inhibition of the human sodium-glucose cotransporter 2 (SGLT2) by canagliflozin. biorxiv.orgnih.gov These studies provide atomic-level insights into how canagliflozin binds to the transporter, locking it in a specific conformation and preventing glucose reabsorption.

Recent research has successfully determined the structure of the human SGLT2-MAP17 complex bound to canagliflozin to a resolution of 3.10 Å. rcsb.org The corresponding entry in the Protein Data Bank (PDB) for this structure is 8HDH. rcsb.orgrcsb.org These studies reveal that canagliflozin, along with other synthetic inhibitors like dapagliflozin (B1669812) and sotagliflozin, binds to SGLT2 when the transporter is in an outward-facing conformation. biorxiv.orgnih.gov This contrasts with the natural inhibitor phlorizin, which was found to bind to an inward-open state of the transporter. biorxiv.orgnih.gov

The binding site for canagliflozin is located within a central, negatively charged hydrophobic cavity of the SGLT2 protein. biorxiv.org The inhibitor occupies both the sugar-substrate binding site and the external vestibule, effectively blocking the transport cycle. researchgate.net The glucose moiety of canagliflozin inserts deep into the sugar-binding pocket, while the aglycone portion extends towards the extracellular vestibule.

The interaction between canagliflozin and SGLT2 is stabilized by a network of hydrogen bonds and hydrophobic interactions. biorxiv.orgresearchgate.net The glucose-like head of canagliflozin forms crucial hydrogen bonds with key residues in the binding pocket. researchgate.net Specific interacting residues identified in structural and modeling studies include Asn75, His80, Glu99, and Tyr290, which are critical for anchoring the inhibitor within the binding site. biorxiv.orgresearchgate.netnih.gov The binding of canagliflozin stabilizes the outward-facing conformation of SGLT2, a mechanism that appears to be dependent on the presence of a sodium ion in the Na2 binding site. biorxiv.orgnih.gov

Table 2: Cryo-EM Structural Data for the SGLT2-Canagliflozin Complex
ParameterFindingReference
PDB ID8HDH rcsb.orgpdbj.org
Experimental MethodSingle-particle cryo-electron microscopy biorxiv.orgrcsb.org
Resolution3.10 Å rcsb.org
Protein ConformationOutward-facing biorxiv.orgnih.gov
Key Interacting Residues (Hydrogen Bonding)Asn75, Glu99, Tyr290 biorxiv.orgresearchgate.net
Binding Site LocationCentral hydrophobic cavity, occupying the sugar-binding site and extracellular vestibule biorxiv.org

Molecular Interactions and Biochemical Mechanisms of De α D Glucopyranoside Canagliflozin

Elucidation of Molecular Binding Mechanisms with Sodium-Glucose Cotransporter 2 (SGLT2)

Structural and molecular studies have provided significant insights into how canagliflozin (B192856) interacts with and inhibits the SGLT2 protein. Cryo-electron microscopy has revealed that canagliflozin binds to the transporter when it is in an outward-facing conformation, a state that is stabilized by the presence of a sodium ion (Na+). biorxiv.orgnih.gov

Canagliflozin binds to a central, negatively charged hydrophobic cavity within the SGLT2 protein. nih.gov This binding site is located in the core of the transporter, formed by an inverted repeat structure of transmembrane helices (TMs), specifically involving TM1, TM2, TM3, TM6, and TM10. nih.gov The glucose moiety of canagliflozin occupies the same sugar-binding pocket as glucose itself, while the aglycone portion (the non-sugar part) extends into an outer vestibule of the transporter. nih.gov This positioning effectively blocks the transport pathway, preventing glucose from being reabsorbed. nih.govnih.gov

The stable binding of canagliflozin within the SGLT2 cavity is achieved through a combination of molecular interaction forces. biorxiv.orgresearchgate.net

Hydrophobic Interactions: The aglycone tail of canagliflozin is surrounded by hydrophobic amino acids. biorxiv.org The thiophene (B33073) ring, a key structural feature of canagliflozin, forms a significant hydrophobic interaction within the extracellular vestibule, contributing to its inhibitory activity. biorxiv.org

π-π Stacking: The aromatic rings within the canagliflozin structure engage in π-π stacking interactions with aromatic amino acid residues of the SGLT2 protein. biorxiv.orgresearchgate.net A notable example is a T-shaped π-π stacking interaction with the residue Phenylalanine 98 (Phe98). biorxiv.org

Hydrogen Bonding: Hydrogen bonds are formed between canagliflozin and various residues within the binding pocket, contributing to the specificity and stability of the interaction. biorxiv.orgresearchgate.net

Both hydrophobic and π-π interactions are considered crucial for the correct positioning of canagliflozin within the SGLT2 active site to permit effective docking and inhibition. researchgate.net

Specific amino acid residues within the SGLT2 transporter play critical roles in anchoring canagliflozin. The glucose-binding site itself involves interactions with residues such as Histidine 80 (His80) and Glutamine 99 (Glu99). nih.gov

Key residues identified in the binding and inhibition by canagliflozin include:

Phenylalanine 98 (Phe98) and Phenylalanine 453 (F453): These residues are vital for the inhibitory action, engaging in π-π stacking and hydrophobic interactions with the tail of the canagliflozin molecule. biorxiv.org

Leucine 84 (Leu84) and Valine 95 (V95): These amino acids contribute to the hydrophobic pocket surrounding the inhibitor. biorxiv.org

Glutamine 457 (Q457): This residue is known to be a critical point of interaction for glucose during reabsorption and also interacts with canagliflozin. researchgate.net

Tyrosine 290 (Tyr290): This residue is part of the internal gate of the transporter and is involved in hydrophobic binding. nih.gov

Enzyme Kinetics of SGLT2 Inhibition in In Vitro Biochemical Assays

Kinetic studies have been essential in quantifying the potency, selectivity, and mechanism of SGLT2 inhibition by canagliflozin. These assays typically measure the uptake of a radiolabeled glucose analog in cells engineered to express human SGLT2.

The inhibitory potency of canagliflozin is characterized by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). These values demonstrate the high potency and selectivity of canagliflozin for SGLT2 over the related SGLT1 transporter. nih.govnih.gov

Inhibition Data for Canagliflozin
ParameterTargetValue (nM)Source
IC50Human SGLT24.2 ± 1.5 nih.gov
IC50Human SGLT23 nih.gov
KiHuman SGLT24.0 nih.gov
IC50Human SGLT1663 ± 180 nih.gov
KiHuman SGLT1770.5 nih.gov

IC50: The concentration of an inhibitor where the response (or binding) is reduced by half. Ki: The inhibition constant for an inhibitor; a measure of the inhibitor's binding affinity to the enzyme.

The data indicates that canagliflozin is approximately 150 to 160 times more selective for SGLT2 than for SGLT1. jnjmedicalconnect.comnih.gov

Kinetic analyses have consistently shown that canagliflozin acts as a competitive and reversible inhibitor of SGLT2. nih.govjnjmedicalconnect.comnih.gov This means that canagliflozin directly competes with glucose for binding to the SGLT2 transporter. nih.gov The binding occurs preferentially from the extracellular (luminal) side of the renal tubule cell, which is consistent with the inhibitor acting on filtered glucose in the kidney tubules. nih.gov

Conformational Changes and Dynamics of SGLT2 Upon De-α-D-glucopyranoside Canagliflozin Binding

The binding of canagliflozin to the sodium-glucose cotransporter 2 (SGLT2) is a dynamic process that locks the transporter in a specific conformational state, thereby inhibiting its function. Cryo-electron microscopy studies have revealed that canagliflozin, along with other synthetic SGLT2 inhibitors, binds to the outward-facing conformation of the transporter. researchgate.netnih.gov This binding event is crucial as it prevents the conformational cycling required for glucose translocation into the cell.

The functional model for SGLT2 is the alternating-access model, where the transporter alternates between outward-facing and inward-facing states to move glucose across the cell membrane. researchgate.net The cycle begins with the binding of a sodium ion (Na+) to the Na2 site, which induces a conformational change to an outward-facing state that has a high affinity for glucose. researchgate.net Canagliflozin exploits this mechanism, binding to this outward-open, Na+-bound state and effectively trapping the transporter, preventing the subsequent binding and transport of glucose. researchgate.netnih.gov

Molecular dynamics simulations and structural studies provide a more granular view of the conformational dynamics. Upon binding of inhibitors like canagliflozin, the external gate of the SGLT2 transporter undergoes a partial closure. This is not a simple localized change but involves rigid body rotation of transmembrane helices (TMs), particularly TM9, and an inward movement of the extracellular loop EL4. These movements effectively lock the inhibitor in the binding pocket and stabilize the outward-facing conformation.

The binding of canagliflozin itself is a highly specific interaction within the outward-facing binding pocket. The glucose moiety of canagliflozin occupies the sugar-binding site, engaging in interactions with key residues. The aglycone tail of canagliflozin, which includes a thiophene ring, extends into an external vestibule of the transporter. nih.gov This thiophene ring is crucial for the inhibitory activity, participating in hydrophobic interactions within this vestibule. nih.gov The stability of the canagliflozin-SGLT2 complex is further enhanced by these extensive interactions, leading to a prolonged inhibitory effect. Research indicates that after binding, canagliflozin may be slowly reabsorbed by SGLT2, contributing to its low urinary excretion and long duration of action. researchgate.net

Structural Determinants of SGLT2 Selectivity for Glucoside Inhibitors

The high selectivity of canagliflozin for SGLT2 over its isoform SGLT1 is a critical aspect of its therapeutic profile, minimizing off-target effects. This selectivity is determined by subtle but significant differences in the amino acid composition and structure of the inhibitor binding sites of the two transporters.

One of the primary determinants of selectivity is the difference in dissociation rates (k_off) of the inhibitor from the transporter. Studies on related SGLT2 inhibitors like dapagliflozin (B1669812) have shown that they dissociate from hSGLT2 at a much slower rate (over 100-fold slower) than from hSGLT1. researchgate.net This slow dissociation from SGLT2 results in a tighter, more prolonged inhibition, which is the biophysical basis for its higher affinity and selectivity. researchgate.net Canagliflozin is a competitive inhibitor of both SGLT1 and SGLT2, but with a significantly higher potency for SGLT2. researchgate.net The inhibition constant (Ki) for canagliflozin against SGLT2 is approximately 4.0 nM, while for SGLT1 it is 770.5 nM, demonstrating a high degree of selectivity. researchgate.net

Structural analyses have identified key amino acid residues that contribute to this selectivity. A crucial feature in SGLT2 is the presence of an "aromatic cage" above the inhibitor binding site, formed by the residues Histidine 80 (H80), Phenylalanine 98 (F98), and Histidine 268 (H268). nih.gov This cage is not present in the same configuration in SGLT1, where H268 is replaced by Aspartate 268 (D268). nih.gov This structural difference allows the aglycone tail of SGLT2-selective inhibitors to fit snugly and interact favorably within the SGLT2 binding pocket, contributing to the high-affinity binding.

Furthermore, other specific amino acid substitutions between SGLT1 and SGLT2 influence inhibitor binding. For instance, Valine 95 (V95) in transmembrane helix 2 of hSGLT2 corresponds to Isoleucine 98 (I98) in SGLT1. nih.gov Experimental mutation of V95 to Isoleucine in hSGLT2 has been shown to reduce the inhibitory activity of empagliflozin, indicating that this residue is important for the potent inhibition of SGLT2. nih.gov The synergistic effect of both the glucose moiety binding to the sugar site and the aglycone tail interacting with the distinct features of the external vestibule determines the high affinity and selectivity of inhibitors like canagliflozin for SGLT2. researchgate.netresearchgate.net While the glucose portion of the inhibitor binds to a conserved glucose site, the unique structure of the aglycone is what primarily drives the selectivity for SGLT2 over SGLT1. researchgate.net

Interactive Data Tables

Table 1: Key Amino Acid Residues in SGLT2 Involved in Canagliflozin Interaction and Selectivity

ResidueLocationRole in Canagliflozin Interaction/SelectivityReference
H80, F98, H268Extracellular VestibuleForms an "aromatic cage" that stabilizes the aglycone tail of the inhibitor, contributing to selectivity over SGLT1. nih.gov
V95Transmembrane Helix 2 (TM2)Corresponds to I98 in SGLT1. This variation influences the inhibitory activity and selectivity. nih.gov
Q457Sugar Binding SiteInteracts with the glucose moiety of canagliflozin. researchgate.net
Asn75, Glu99, Ser287, Tyr290, Trp291Active SiteInvolved in critical interactions with C-aryl glucoside inhibitors like canagliflozin. nih.gov

Table 2: Comparative Inhibition Kinetics of Canagliflozin

TransporterInhibition Constant (Ki)Selectivity (SGLT1 Ki / SGLT2 Ki)Reference
hSGLT1770.5 nM~193-fold researchgate.net
hSGLT24.0 nM researchgate.net

Computational Chemistry and Structure Activity Relationship Sar Studies

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking simulations have been instrumental in revealing the binding mode of canagliflozin (B192856) within the active site of SGLT2. These studies consistently demonstrate that canagliflozin anchors itself within a central hydrophobic cavity of the transporter. researchgate.net The glucose moiety of canagliflozin typically occupies the sugar-binding site, forming crucial hydrogen bonds with key amino acid residues.

Several studies have identified the specific interactions that stabilize the canagliflozin-SGLT2 complex. Hydrogen bonds are frequently observed between the glucose portion of canagliflozin and residues such as Asn75, Glu99, and Tyr290. researchgate.net In some docking poses, interactions with His80, Ser287, and Trp291 have also been noted. researchgate.net The thiophene (B33073) ring, a unique feature of canagliflozin, contributes to the binding affinity through hydrophobic interactions within the protein's binding pocket. nih.gov One study highlighted a specific interaction with Asn267. nih.gov Another investigation using a homology model of human SGLT2 (hSGLT2) identified hydrogen bond interactions with Asn51 and Glu75 as critical for the binding of C-aryl glucoside inhibitors like canagliflozin. nih.gov

Cryo-electron microscopy structures have further refined our understanding, showing that canagliflozin binds to the outward-facing conformation of SGLT2. researchgate.netnih.gov This binding locks the transporter in a state that prevents the translocation of glucose. The aromatic rings of canagliflozin are positioned within a hydrophobic cavity formed by transmembrane helices TM1, TM2, TM3, TM6, and TM10. researchgate.netnih.gov The presence of a sodium ion (Na+) in the Na2 binding site appears to stabilize this outward-open conformation, which is crucial for inhibitor binding. researchgate.net

Table 1: Key Amino Acid Residues in SGLT2 Interacting with Canagliflozin

Interacting Residue Type of Interaction Reference
Asn75 Hydrogen Bond researchgate.net
Glu99 Hydrogen Bond researchgate.net
Tyr290 Hydrogen Bond researchgate.net
His80 Hydrogen Bond researchgate.net
Ser287 Hydrogen Bond researchgate.net
Trp291 Hydrogen Bond researchgate.net
Asn267 Hydrogen Bond nih.gov
Asn51 Hydrogen Bond nih.gov
Glu75 Hydrogen Bond nih.gov
F98 Hydrophobic Interaction researchgate.net
F453 Hydrophobic Interaction researchgate.net

Molecular Dynamics (MD) Simulations of De-α-D-glucopyranoside Canagliflozin-SGLT2 Complexes

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations have been employed to study the dynamic behavior and stability of the canagliflozin-SGLT2 complex over time. These simulations provide insights into the conformational changes and energetic landscapes that govern the binding process.

Analysis of Binding Stability and Dynamic Behavior of Complexes

MD simulations have consistently shown that the complex formed between canagliflozin and SGLT2 is stable. acs.org These simulations, often run for nanoseconds, reveal that the key interactions identified in docking studies are maintained throughout the simulation period. The root-mean-square deviation (RMSD) of the protein and ligand atoms typically reaches a plateau, indicating that the complex has reached a stable equilibrium. These results underscore the tight binding of canagliflozin to the SGLT2 binding site. acs.org

Binding Free Energy Calculations and Per-Residue Contributions

Binding free energy calculations, such as those using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method, have been used to quantify the strength of the interaction between canagliflozin and SGLT2. One study reported a high binding free energy (dG bind) of -57.1803 kcal/mol for canagliflozin, indicating a very favorable binding event. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For canagliflozin and its derivatives, QSAR studies have been pivotal in understanding the structural requirements for potent SGLT2 inhibition and in guiding the design of new, potentially more effective analogues.

Descriptor Selection and Statistical Model Development

The development of a robust QSAR model begins with the calculation of a wide range of molecular descriptors for a set of compounds with known SGLT2 inhibitory activities. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties. For SGLT2 inhibitors, including C-aryl glucosides like canagliflozin, various types of descriptors have been employed. nih.gov

Statistical methods such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are then used to develop a mathematical equation that correlates a selection of these descriptors with the observed biological activity. Genetic algorithms are often used for descriptor selection to identify the most relevant set of descriptors that result in a statistically significant and predictive QSAR model. nih.gov For instance, a study on a dataset of 90 SGLT2 inhibitors developed a statistically robust QSAR model with a high degree of predictability. nih.gov Another study focusing on C-aryl glucoside derivatives utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build 3D-QSAR models, achieving high correlation coefficients. nih.gov

Table 2: Statistical Parameters for a Representative QSAR Model of SGLT2 Inhibitors

Statistical Parameter Value Reference
r² (squared correlation coefficient) 0.83 nih.gov
Q²LOO (leave-one-out cross-validated r²) 0.79 nih.gov
r²ext (external validation r²) 0.77 nih.gov
F-statistic 51.54 nih.gov

Predictive Modeling for this compound Derivatives

Once a QSAR model is developed and rigorously validated, it can be used to predict the SGLT2 inhibitory activity of newly designed canagliflozin derivatives before their synthesis. This predictive capability significantly streamlines the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency.

Studies have shown that modifications to the aglycone moiety of canagliflozin can have a significant impact on its activity. The QSAR models help to rationalize these observations by indicating which structural features are favorable or unfavorable for inhibition. For example, the contour maps generated from 3D-QSAR studies can visualize regions where steric bulk or specific electrostatic properties would enhance or diminish activity. nih.gov Based on the insights from such models, novel derivatives of canagliflozin have been designed with predicted high inhibitory potency and favorable pharmacokinetic properties. rsc.org For instance, a recent study synthesized new derivatives of canagliflozin by conjugating it with berberine, demonstrating the ongoing exploration of its chemical space for novel therapeutic applications. nih.gov

Fragment-Based Drug Design (FBDD) and Virtual Screening Approaches for Glycoside Inhibitors

The discovery and optimization of sodium-glucose cotransporter 2 (SGLT2) inhibitors, including Canagliflozin, have been significantly advanced by computational techniques such as virtual screening and fragment-based drug design (FBDD). These methods allow for the efficient exploration of vast chemical spaces to identify promising lead compounds.

Virtual screening is a computational method used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov In the context of SGLT2 inhibitors, high-throughput virtual screening has been employed to screen databases like the Maybridge Hit Discover database. nih.govresearchgate.net This process aims to identify novel molecules that exhibit significant binding affinity to the SGLT2 protein. nih.govresearchgate.net The methodology often involves several stages, including druglikeness assessment, toxicity estimation, ADME (Absorption, Distribution, Metabolism, and Excretion) evaluation, and consensus molecular docking. nih.govresearchgate.net

Molecular docking, a key component of virtual screening, predicts the preferred orientation of a molecule when bound to another to form a stable complex. isfcppharmaspire.com For SGLT2 inhibitors, software such as Schrödinger's Glide module is utilized to perform detailed docking studies. isfcppharmaspire.com These studies help in quantifying the binding affinity and activity of small molecules against the SGLT2 protein target. isfcppharmaspire.com For instance, in one study, Canagliflozin demonstrated a high binding free energy (dGbind = -57.1803 kcal/mol) in MM/GBSA redocking calculations, indicating a strong interaction with the SGLT2 protein. isfcppharmaspire.com The crystal structure of the SGLT2 protein (e.g., PDB ID: 3DH4) is often used as the target for these docking simulations. isfcppharmaspire.com Analysis of the docking results reveals specific interactions with amino acid residues at the active site; Canagliflozin has been shown to interact with residue Asn267. isfcppharmaspire.com

Ligand-based virtual screening (LBVS) is another approach that has been used to find new potential SGLT2 inhibitors. researchgate.net This method utilizes the structure of known active ligands, like Canagliflozin, to search for new compounds with similar properties. researchgate.net Databases such as ZINC15, PubChem, and ChemSpider have been screened using the maximum common substructure (MCS) of known inhibitors as a scaffold. researchgate.net The resulting compounds are then subjected to molecular docking and molecular dynamics (MD) simulations to analyze their stability and binding interactions with the SGLT2 receptor. researchgate.net

Fragment-based drug discovery (FBDD) offers a different strategy, starting with the identification of small, low-molecular-weight fragments that bind weakly to the target protein. nih.govyoutube.com These fragments serve as starting points for building more potent and selective lead compounds. nih.gov While direct FBDD studies specifically detailing the initial design of Canagliflozin are not extensively published, the principles of FBDD are highly relevant to the optimization of glycoside inhibitors. The process involves screening fragment libraries and then using techniques like structure-guided evolution to grow or merge these fragments into more complex molecules with improved binding affinity and drug-like properties. youtube.com The efficiency of a fragment's binding is often measured by ligand efficiency (LE), which relates the binding energy to the number of heavy atoms in the molecule. youtube.com

Table 1: Computational Screening Methods for SGLT2 Inhibitors

Method Description Databases/Software Used Key Findings Citation
High-Throughput Virtual Screening Screening large compound libraries to identify potential hits against the SGLT2 target. Maybridge Hit Discover Identification of molecules with significant binding affinity and favorable drug-like properties. nih.gov, researchgate.net
Molecular Docking Simulating the binding of a ligand to a protein receptor to predict binding affinity and orientation. Schrödinger (Glide), PDB ID: 3DH4 Canagliflozin shows high binding free energy; interacts with key residues like Asn267. isfcppharmaspire.com
Ligand-Based Virtual Screening (LBVS) Using the structure of known active compounds to find new molecules with similar features. ZINC15, PubChem, ChemSpider Identification of compounds with good stability in complex with the SGLT2 receptor. researchgate.net

Machine Learning Approaches in SGLT2 Inhibitor Design

Machine learning (ML) and artificial intelligence (AI) are increasingly being integrated into the development and application of SGLT2 inhibitors like Canagliflozin. researchgate.netnih.gov These advanced computational approaches analyze large, complex datasets to uncover patterns, predict outcomes, and support clinical decision-making. researchgate.net

One significant application of machine learning is the development of decision support tools to personalize the therapeutic use of Canagliflozin. nih.gov Researchers have developed ML-based algorithms using data from major clinical trials such as the Canagliflozin Cardiovascular Assessment Study (CANVAS). nih.gov These models use a wide range of baseline patient characteristics to create a high-dimensional representation of the patient's phenotype. nih.gov The goal is to predict the individualized effect of Canagliflozin therapy on outcomes like atherosclerotic cardiovascular disease (ASCVD), thus moving towards more personalized medicine. nih.gov

Furthermore, machine learning models have been applied to predict potential risks associated with Canagliflozin treatment. nih.gov Using real-world data from Medicare beneficiaries, researchers have developed ML models to identify patients at a high risk of lower extremity amputations (LEA) when prescribed Canagliflozin. nih.gov Various ML approaches, including the least absolute shrinkage and selection operator (LASSO), elastic net, gradient boosting machine, and random forests, were used to build predictive models based on numerous predictor variables from the year prior to starting the drug. nih.gov The LASSO model proved to be the most effective, identifying key risk factors and efficiently predicting LEA risk. nih.gov

The broader integration of AI in type 2 diabetes care encompasses various aspects, from diagnosis to therapeutic decision-making and outcome prediction. nih.gov AI algorithms can help stratify patient risk, predict treatment responses, and provide tailored recommendations, thereby optimizing the prescription of SGLT2 inhibitors. researchgate.net These systems have the potential to enhance the efficacy of treatments while minimizing adverse events by identifying the patients who are most likely to benefit from a specific therapy. researchgate.net

Table 2: Machine Learning Applications in Canagliflozin Research

Application Area Machine Learning Technique Dataset Source Objective Key Finding Citation
Personalized Therapy Extreme Gradient Boosting CANVAS Trial To individualize the predicted cardiovascular benefit of canagliflozin. Developed a tool to predict ASCVD effects based on patient phenotype. nih.gov
Treatment Monitoring AI-enabled Diagnostic (KidneyIntelX) CANVAS Trial To monitor therapeutic response and predict kidney disease progression. Canagliflozin treatment reduced the KidneyIntelX risk score, indicating improved kidney health. hcplive.com
Risk Prediction LASSO, Random Forests, etc. Medicare Claims Data To predict the risk of lower extremity amputation (LEA) in patients on canagliflozin. The LASSO model effectively predicted LEA risk, identifying high-risk individuals. nih.gov
Treatment Optimization Predictive Analytics Clinical Data To identify patients who would most benefit from SGLT2 inhibitor therapy. AI models can stratify patient risk and guide targeted SGLT2 inhibitor use. researchgate.net

Advanced Analytical Techniques for De α D Glucopyranoside Canagliflozin Characterization

Hyphenated Chromatography-Mass Spectrometry (LC-MS/MS, UPLC-MS) for Impurity Profiling

Hyphenated liquid chromatography-mass spectrometry (LC-MS) techniques, including LC-MS/MS and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), are powerful tools for the impurity profiling of Canagliflozin (B192856). These methods offer high sensitivity and selectivity, enabling the detection and identification of impurities even at trace levels.

Research has demonstrated the successful application of LC-MS/MS for the characterization of degradation products of Canagliflozin. In one study, an oxidative degradation product was identified and characterized using LC-MS/MS. researchgate.net The probable structure of this degradation product was proposed as 2-(4-Fluorophenyl)-5-({2-methyl-5-[3,4,5-trihydroxy-6-(h ydroxymethyl)oxan-2-yl]phenyl}methyl) thiophene-1-one, suggesting that the thiophene (B33073) ring is susceptible to S-oxidation. researchgate.net Such detailed characterization is vital for understanding the degradation pathways and for developing strategies to enhance the stability of the drug substance.

Furthermore, LC-MS methods have been developed for the simultaneous estimation of various potential impurities in Canagliflozin, including nitrosamine (B1359907) impurities. A validated LC-MS method was established for the simultaneous detection of four nitrosamine impurities: N-nitrosodimethylamine (NDMA), N-nitroso-N-methylethylamine (NMEA), N-nitrosodiethylamine (NDEA), and N-nitrosodiisopropylamine (NDIPA). libretexts.org The method utilized a Zorbax SB C18 column with a mobile phase of 0.1% formic acid and acetonitrile (B52724) (70:30 v/v) and an electron ionization ion source with multiple reaction monitoring. libretexts.org This highlights the capability of LC-MS to address the growing regulatory concerns regarding potentially genotoxic impurities.

UPLC-MS systems offer advantages in terms of speed and resolution for impurity profiling. While specific UPLC-MS methods for Canagliflozin impurity profiling are detailed in various studies, a general review of liquid chromatographic methods for Canagliflozin underscores the importance of these techniques in quality control and pharmacokinetic studies. japsonline.com The use of UPLC can significantly reduce run times and solvent consumption, making it a more efficient and environmentally friendly approach. japsonline.com

Table 1: LC-MS/MS Method for Nitrosamine Impurity Profiling in Canagliflozin

ParameterValue
Stationary Phase Zorbax SB C18 column (250 x 4.6 mm, 3 µm)
Mobile Phase 0.1% Formic acid and Acetonitrile (70:30)
Flow Rate 1 mL/min
Injection Volume 10 µL
Run Time 10 minutes
Ion Source Electron Ionization
Detection Mode Multiple Reaction Monitoring
Data sourced from a study on the estimation of nitrosamine impurities in Canagliflozin. libretexts.org

Capillary Electrophoresis and Microfluidic Systems for Separation and Detection

Capillary electrophoresis (CE) and microfluidic systems represent another class of advanced analytical techniques with high separation efficiency and low sample consumption. nih.gov While specific applications of these techniques for the routine analysis of Canagliflozin are not extensively documented in publicly available literature, their potential for the separation and detection of this and other anti-diabetic drugs is recognized. researchgate.net

Capillary Zone Electrophoresis (CZE), a fundamental mode of CE, separates analytes based on their charge-to-size ratio in an electric field. This technique has been successfully employed for the simultaneous analysis of other anti-diabetic drugs. For instance, a CZE method was developed for the concurrent assay of metformin (B114582) and pioglitazone, utilizing a phosphate (B84403) buffer with acetonitrile. mdpi.com The validation of such methods demonstrates the accuracy, precision, and linearity achievable with CE, suggesting its applicability for the quality control of Canagliflozin. mdpi.com

Microfluidic systems, or "lab-on-a-chip" technologies, integrate multiple analytical processes onto a small device. These systems offer advantages such as rapid analysis, reduced reagent consumption, and the potential for high-throughput screening. nih.gov Microfluidic devices coupled with CE can be used for the separation of various pharmaceutical compounds. Although direct research on Canagliflozin using these systems is sparse, the technology holds promise for future applications in its analysis, including impurity profiling and formulation development.

Chiral Separation Techniques for Enantiomeric Purity Assessment

Canagliflozin is a chiral molecule, and therefore, the assessment of its enantiomeric purity is a critical aspect of its characterization. The presence of undesired enantiomers or diastereomers can affect the therapeutic efficacy and safety profile of the drug. Various chiral separation techniques are employed to ensure the correct stereoisomeric form is present.

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a widely used technique for the separation of enantiomers. A patent has described an HPLC method for the effective separation of the α and β isomers of Canagliflozin. google.com This method utilizes a C18 column with a mobile phase of acetonitrile and water, achieving a resolution of 1.35 to 3.95 between the two isomers. google.com The β-isomer is the therapeutically active form.

UltraPerformance Convergence Chromatography (UPC²), a form of supercritical fluid chromatography, has also been demonstrated as a rapid and effective technique for the separation of Canagliflozin and its isomeric impurities. An application note detailed a method using an ACQUITY UPC² system that achieved separation in a significantly shorter runtime of 11 minutes compared to the 65 minutes required by a conventional reversed-phase HPLC method. iajpr.com This method successfully resolved the Canagliflozin β-isomer, an unknown isomeric impurity, and the α-isomer. iajpr.com

Table 2: Chiral HPLC Method for Separation of Canagliflozin Isomers

ParameterValue
Chromatographic Column Phenomenex Luna 5μ C18(2) 100A
Mobile Phase Acetonitrile:Water (43:57 v/v)
Flow Rate 1.00 mL/min
Column Temperature 25°C
Injection Volume 10 µL
Detection Wavelength 210 nm
Resolution (α and β isomers) 1.35 - 3.95
Data sourced from a patent describing the separation method. google.com

Stability-Indicating Analytical Methods for Forced Degradation Studies

Stability-indicating analytical methods are essential for determining the intrinsic stability of a drug substance and for identifying potential degradation products that may form under various stress conditions. These methods must be able to separate the intact drug from its degradation products, thus providing a measure of the drug's stability.

Forced degradation studies on Canagliflozin have been conducted under various stress conditions as per the International Conference on Harmonization (ICH) guidelines, including acid and alkali hydrolysis, oxidation, thermal, and photolytic stress. researchgate.net A study developing a stability-indicating HPLC method subjected Canagliflozin to 2N hydrochloric acid and 2N sodium hydroxide (B78521) for 6 hours, as well as 30% hydrogen peroxide for 6 hours. google.com The results showed significant degradation under acidic (35.54% recovery) and oxidative conditions, with less degradation under alkaline conditions (68.90% recovery). google.com

Another study developed and validated a new stability-indicating RP-HPLC method where the principal peak of Canagliflozin was well-resolved from the peaks of the degradation products, demonstrating the specificity of the method. researchgate.net The method utilized a C18 column with a mobile phase of acetonitrile and water (70:30 v/v) adjusted to a pH of 3.0. researchgate.net The robustness and accuracy of the method were confirmed, making it suitable for the routine analysis of Canagliflozin in the presence of its degradation products. researchgate.netmdpi.com

Table 3: Summary of Forced Degradation Studies of Canagliflozin

Stress ConditionReagent/ConditionDuration% Recovery
Acid Hydrolysis 2N Hydrochloric Acid6 hours35.54%
Alkaline Hydrolysis 2N Sodium Hydroxide6 hours68.90%
Oxidation 30% Hydrogen Peroxide6 hoursNot specified
Data sourced from a study on a stability-indicating RP-HPLC method. google.com

Chemical Reactivity and Degradation Pathways Non Biological Context

Hydrolytic Stability of the Glycosidic Bond

Canagliflozin (B192856) is a C-glycoside, a feature that confers considerable stability to the glycosidic linkage compared to O-glycosides, particularly against hydrolysis. nih.gov However, forced degradation studies have shown that the molecule is not entirely inert to hydrolytic conditions. Studies indicate degradation occurs under both acidic and alkaline stress. ajrconline.orgphmethods.net

While one source suggests Canagliflozin is not expected to undergo environmental hydrolysis due to a lack of susceptible functional groups, laboratory stress testing demonstrates otherwise under more extreme conditions. nih.gov For instance, degradation has been observed in the presence of acids like HCl and bases like NaOH. ajrconline.org Interestingly, under acidic hydrolytic conditions, Canagliflozin has been found to react with common laboratory co-solvents such as acetonitrile (B52724) and methanol (B129727). nih.gov This reaction leads to the formation of what are termed "pseudo-degradation products," indicating an interaction between the drug molecule and the solvent under stress, rather than a simple cleavage of the glycosidic bond. nih.gov

The compound shows sensitivity to alkaline conditions, though it is reported to be stable in neutral hydrolysis. ajrconline.orgscribd.com

Stress ConditionReagentObservationReference
Acid HydrolysisHClDegradation observed ajrconline.org
Acid Hydrolysis with co-solventsAcetonitrile-water, Methanol-waterFormation of pseudo-degradation products (DP3, DP4) nih.gov
Alkaline HydrolysisNaOHDegradation observed; reported to be sensitive to alkali ajrconline.org
Neutral HydrolysisWaterStable scribd.com

Oxidative Degradation Mechanisms and Products

Canagliflozin demonstrates notable lability under oxidative stress conditions. nih.govnih.gov Exposure to oxidizing agents, such as hydrogen peroxide (H₂O₂), leads to the formation of specific degradation products. ajrconline.org The primary mechanism of oxidative degradation involves the S-oxidation of the thiophene (B33073) ring within the Canagliflozin structure.

The main oxidative degradation product has been identified and characterized using liquid chromatography-mass spectrometry (LC-MS/MS). researchgate.net The formation of this product involves the addition of an oxygen atom to the sulfur of the thiophene ring, creating a thiophene oxide.

Identified Oxidative Degradation Product:

Structure: The probable structure of the major oxidative degradation product (DP) is proposed as 2-(4-Fluorophenyl)-5-({2-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl}methyl) thiophene-1-one. researchgate.net

Formation: This product was generated upon exposing Canagliflozin to 15% H₂O₂ at room temperature for 72 hours, resulting in a 9.42% degradation. researchgate.net The mass-to-charge ratio (m/z) of this product was found to be 460.1361, which is 16 m/z units higher than the parent molecule, consistent with the addition of one oxygen atom. researchgate.net

The susceptibility to oxidation suggests that Canagliflozin should be protected from oxidative conditions to ensure its stability.

Stress ConditionObservationDegradation MechanismKey Degradation ProductReference
Oxidative Stress (e.g., H₂O₂)Significant degradationS-oxidation of the thiophene ring2-(4-Fluorophenyl)-5-({2-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl}methyl) thiophene-1-one nih.govnih.govresearchgate.net

Photochemical Degradation Studies

Forced degradation studies have revealed that Canagliflozin is susceptible to photolytic degradation. ajrconline.org When exposed to UV radiation, the compound undergoes degradation. phmethods.net One study noted a drastic decrease in the drug's peak area when it was exposed to UV light at wavelengths of 254 nm and 366 nm for a period of 96 hours. researchgate.net This indicates that light exposure can significantly impact the integrity of the molecule.

While one assessment suggested that Canagliflozin is not expected to be susceptible to direct photolysis by sunlight because it lacks chromophores that absorb light at wavelengths greater than 290 nm, experimental data from forced degradation studies confirm its photolability under controlled UV exposure. nih.gov

Stress ConditionDetailsObservationReference
PhotolyticExposure to UV light at 254 nm and 366 nm for 96 hoursDrastic decrease in peak area, indicating significant degradation researchgate.net
PhotolyticExposure to UV radiationDegradation observed ajrconline.orgphmethods.net

Interactions with Laboratory Reagents and Solvents

Beyond degradation, Canagliflozin can interact with common laboratory reagents and solvents, particularly under stress conditions. A significant finding is the reaction of Canagliflozin with co-solvents during acid hydrolysis. nih.gov

Reaction with Acetonitrile and Methanol: In the presence of an acid, Canagliflozin reacts with acetonitrile-water and methanol-water mixtures. These are not simple degradations but result in the formation of pseudo-degradation products (pseudo-DPs), specifically labeled as DP3 and DP4. nih.gov This highlights a specific chemical reactivity with these common organic solvents when heat and acid are applied.

The compound is noted to be soluble in organic solvents like methanol and Dimethyl sulfoxide (B87167) (DMSO) but insoluble in aqueous media. ajrconline.org For analytical purposes, various solvent systems are used as mobile phases in chromatography, including mixtures of:

Acetonitrile and water (with formic acid)

Acetonitrile and water (with ortho-phosphoric acid) phmethods.net

Toluene, ethyl acetate, and methanol ajrconline.org

Acetone and ethanol (B145695) nih.gov

These interactions are crucial for developing analytical methods but also underscore the potential for solvent-adduct formation under certain conditions.

Future Directions in De α D Glucopyranoside Canagliflozin Academic Research

Development of Novel Synthetic Routes and Sustainable Production Methods

The pursuit of more efficient, cost-effective, and environmentally friendly methods for synthesizing canagliflozin (B192856) is a significant area of ongoing research. acs.orgacs.org Early synthetic routes, while effective, often involved multiple steps, harsh reagents, and complex purification procedures. google.com Current research aims to overcome these limitations by developing innovative strategies.

One promising approach involves the use of novel intermediates, such as anhydroketopyranose, which can streamline the synthesis process and lead to the final product in high purity. acs.org Researchers are also exploring alternative pathways that avoid toxic reagents, for instance, replacing the virulent BF3/triethylsilane reduction system with a safer and more environmentally benign catalytic hydrogenation technique. google.com This shift not only enhances the safety profile of the synthesis but also aligns with the principles of green chemistry, reducing the environmental impact and potentially lowering production costs, making the process more suitable for industrial-scale production. google.comgoogle.com

Furthermore, the principles of Quality by Design (QbD) are being applied to optimize the synthesis of canagliflozin. acs.org This involves identifying critical process parameters (CPPs) through methodologies like Design of Experiment (DoE) to develop a robust and reproducible process. acs.org Telescopic synthesis, where multiple steps are performed in a single reactor without isolating intermediates, is another strategy being implemented to improve efficiency. acs.org The development of a GMP (Good Manufacturing Practice) compliant automated synthesis has also been a focus, particularly for producing radiolabeled versions like [¹⁸F]canagliflozin for use in positron emission tomography (PET) imaging. nih.govacs.orghanze.nl

Key Synthetic Strategies Under Investigation:

StrategyDescriptionPotential Advantages
Novel Intermediates Utilization of unique chemical structures, like anhydroketopyranose, to create more direct synthetic pathways. acs.orgHigher purity of the final product, potentially fewer reaction steps. acs.org
Green Chemistry Replacing hazardous reagents (e.g., BF3/triethylsilane) with environmentally friendly alternatives (e.g., catalytic hydrogenation). google.comIncreased safety, reduced environmental impact, lower costs. google.comgoogle.com
Quality by Design (QbD) Systematic optimization of the manufacturing process by identifying and controlling critical process parameters. acs.orgRobustness, reproducibility, and enhanced quality control. acs.org
Telescopic Synthesis Performing consecutive reaction steps in the same vessel to minimize purification and isolation of intermediates. acs.orgIncreased efficiency, reduced solvent waste.
Automated Synthesis Development of automated, cassette-based systems for producing canagliflozin, especially radiolabeled versions for PET imaging. acs.orgSuitability for GMP-compliant production of PET tracers. acs.orghanze.nl

Exploration of Allosteric Modulators of SGLT2 Based on Glycoside Scaffolds

Beyond direct competitive inhibition, researchers are exploring the possibility of allosteric modulation of SGLT2. Allosteric modulators bind to a site on the protein distinct from the active (orthosteric) site where glucose binds, inducing a conformational change that alters the protein's activity. researchgate.netnih.gov This approach offers potential advantages, such as higher selectivity, as allosteric sites are often less conserved across protein families than active sites. nih.gov

The binding of phlorizin-like inhibitors, the class to which canagliflozin belongs, to the outward-facing state of SGLT2 is thought to induce a partial closure of the outer transmembrane domain in an "induced fit" mechanism. researchgate.net While most current SGLT2 inhibitors are competitive, acting at the glucose-binding site, the development of allosteric modulators based on glycoside scaffolds represents a novel frontier. researchgate.netresearchgate.net Such compounds could offer a different mechanism for modulating SGLT2 function, potentially leading to new therapeutic profiles or overcoming resistance mechanisms. Research in this area is still emerging but holds promise for designing the next generation of SGLT2-targeting therapies. nih.gov

Advanced Computational Modeling of SGLT2-Ligand Interactions and Dynamics

Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, are indispensable tools for understanding the intricate interactions between canagliflozin and the SGLT2 protein at an atomic level. researchgate.netrsc.orgnih.gov These techniques allow researchers to build three-dimensional models of the SGLT2-ligand complex and simulate their dynamic behavior over time. youtube.commdpi.com

MD simulations have been used to investigate the unbinding processes of ligands from the SGLT2 substrate-binding site, revealing the importance of conserved amino acid residues like His80, Glu99, and Tyr290 in forming hydrogen bonds and hydrophobic interactions that stabilize the inhibitor within the pocket. researchgate.netrsc.org These studies have shown that van der Waals forces and electrostatic attractions play crucial roles in the binding of potent inhibitors. rsc.org

Potential Mean Force (PMF) simulations, a type of MD simulation, help elucidate the principles of competitive inhibition by mapping the energy landscape as the inhibitor moves from the binding site. rsc.org This has led to the hypothesis that high-affinity inhibitors tend to bind more deeply within the SGLT2 binding pocket compared to the natural substrate, glucose. rsc.org By correlating docking results with binding free energy calculations, computational studies can suggest the active conformation of SGLT2 inhibitors and identify the key interactive fields necessary for potent activity. researchgate.net This knowledge is critical for the rational design of new, more potent, and selective canagliflozin analogues. idosi.org

Key Amino Acid Residues in SGLT2-Canagliflozin Interaction:

ResidueType of InteractionSignificance
Asn75 Hydrogen BondingInvolved in critical interactions for binding. researchgate.net
His80 Hydrogen Bonding, HydrophobicContributes to targeted selective inhibition. researchgate.netrsc.org
Glu99 Hydrogen Bonding, HydrophobicContributes to targeted selective inhibition. researchgate.netrsc.org
Tyr290 Hydrogen BondingInvolved in critical interactions for binding. researchgate.net
Gln457 Hydrogen BondingKnown for its interaction with glucose; canagliflozin also interacts with this residue. nih.gov

Design of Dual-Targeting Glycoside Inhibitors (e.g., SGLT2 and Acetylcholinesterase)

A cutting-edge area of research is the design of single molecules capable of hitting multiple biological targets, a strategy known as dual-target or multi-target inhibition. nih.gov This approach is particularly promising for complex, multifactorial diseases. In the context of canagliflozin, research is underway to design derivatives that inhibit not only SGLT2 but also other enzymes implicated in related comorbidities, such as acetylcholinesterase (AChE). nih.gov

AChE is a primary target in Alzheimer's disease (AD) therapy. nih.gov Given the established links between type 2 diabetes and an increased risk for AD, a dual SGLT2/AChE inhibitor could offer a synergistic therapeutic approach. Computational docking studies have suggested that canagliflozin itself can bind effectively to the catalytic site of AChE. nih.gov The calculated free energy of binding for the canagliflozin-AChE interaction was found to be significant, at -9.40 kcal/mol, comparable to its binding energy with SGLT2 (-10.03 kcal/mol). nih.gov These in silico findings suggest that canagliflozin might act as a potent dual inhibitor. nih.gov Preclinical studies in animal models have further supported this, showing that canagliflozin treatment can decrease AChE activity in the brain. nih.gov This research opens the door for the development of new inhibitors based on the canagliflozin glycoside scaffold, specifically optimized for dual activity against both SGLT2 and AChE. nih.gov

Investigation of Canagliflozin's Chemical Interactions with Other Biomolecules (e.g., Amyloid Formation)

Emerging research is uncovering that canagliflozin's biological activity may extend beyond its interaction with SGLT2, involving direct chemical interactions with other crucial biomolecules. A notable example is its effect on the formation of amyloid fibrils, which are protein aggregates associated with conditions like type 2 diabetes (islet amyloid polypeptide, IAPP) and Alzheimer's disease (amyloid-beta). acs.orgresearchgate.netnih.gov

Studies have shown that canagliflozin can strongly delay the kinetics of IAPP amyloid formation in vitro, an activity that is independent of its SGLT2 inhibition. acs.orgresearchgate.netnih.gov Through detailed kinetic, biophysical, and structural investigations, it has been revealed that canagliflozin targets IAPP early in the aggregation process. acs.orgnih.gov It binds to IAPP monomers and early oligomeric species, which remodels the energy landscape of primary nucleation and diverts the assembly process, profoundly altering the final fibril structures. acs.orgresearchgate.netnih.gov Cryo-electron microscopy has been used to visualize these altered amyloid architectures. researchgate.net This modulatory effect on amyloid self-assembly suggests a potential, novel therapeutic application for canagliflozin and its derivatives in amyloid-related diseases. acs.orgresearchgate.net

Q & A

Q. What is the pharmacological mechanism of canagliflozin in reducing hyperglycemia, and how does it differ from other SGLT2 inhibitors?

Canagliflozin inhibits sodium-glucose cotransporter 2 (SGLT2) in the renal proximal tubule, reducing renal glucose reabsorption and increasing urinary glucose excretion (UGE). This mechanism lowers plasma glucose independently of insulin. Unlike some SGLT2 inhibitors, canagliflozin also exhibits partial SGLT1 inhibition at higher doses, potentially affecting intestinal glucose absorption . Key preclinical studies in Zucker Diabetic Fatty rats demonstrated dose-dependent UGE and improvements in hyperglycemia .

Q. What were the primary cardiovascular and renal outcomes of the CANVAS Program and CREDENCE trial?

In the CANVAS Program (n=10,142), canagliflozin reduced the composite cardiovascular outcome (cardiovascular death, nonfatal MI/stroke) by 14% (HR 0.86) but increased amputation risk (6.3 vs. 3.4 events/1000 patient-years) . The CREDENCE trial (n=4,401) focused on renal outcomes, showing a 30% reduction in the composite of end-stage kidney disease, serum creatinine doubling, or renal/cardiovascular death (HR 0.70), with no significant amputation risk . Differences in patient populations (e.g., baseline cardiovascular disease in CANVAS vs. albuminuric nephropathy in CREDENCE) may explain outcome variations .

Q. What is the evidence for canagliflozin’s effects on metabolic parameters beyond glycemic control?

Canagliflozin reduces body weight (2–3.4% over 12 weeks) and systolic blood pressure (3–5 mmHg) via osmotic diuresis and caloric loss. Dose-ranging studies (50–300 mg BID) showed sustained reductions in HbA1c (−0.70% to −0.95%) and fasting plasma glucose (−16 to −27 mg/dL) when added to metformin . Preclinical models link these effects to improved insulin sensitivity and hepatic glucose output .

Advanced Research Questions

Q. How should researchers design a clinical trial to evaluate renal protective effects of canagliflozin in diabetic nephropathy?

Key considerations include:

  • Population: Patients with type 2 diabetes, albuminuria (UACR ≥300 mg/g), and eGFR 30–90 mL/min/1.73m², stabilized on renin-angiotensin system inhibitors .
  • Endpoints: Composite renal outcomes (e.g., 40% eGFR decline, renal replacement therapy) and albuminuria progression .
  • Methodology: Double-blind, placebo-controlled design with long-term follow-up (≥2.5 years). Integrate safety monitoring for volume depletion and amputations, as in CREDENCE .

Q. What methodological approaches resolve contradictions in amputation risk between the CANVAS Program and CREDENCE trial?

  • Subgroup Analysis: CREDENCE excluded patients with prior amputations, potentially mitigating risk .
  • Mechanistic Studies: Preclinical models (e.g., Zucker rats) assess direct vascular effects, while metabolomics in ApoE⁻/⁻ mice link canagliflozin to improved arginine synthesis, which may influence endothelial function .
  • Meta-Analysis: Pool data from CANVAS, CREDENCE, and observational studies to evaluate risk factors (e.g., peripheral artery disease) and dose dependency .

Q. What biomarkers are validated for assessing canagliflozin’s anti-inflammatory and antifibrotic effects in diabetic kidney disease?

Network-based molecular modeling identified TNF receptor 1 (TNFR1), IL-6, MMP7, and fibronectin 1 (FN1) as key biomarkers. In a 2-year trial, canagliflozin 300 mg reduced plasma TNFR1 (−12%), IL-6 (−15%), MMP7 (−20%), and FN1 (−18%) compared to glimepiride, suggesting modulation of inflammation and extracellular matrix turnover . Methodological steps include:

  • Omics Integration: Combine transcriptomics (cell culture) with clinical proteomics.
  • Longitudinal Sampling: Collect plasma at baseline, 6, 12, and 24 months to track biomarker trajectories .

Q. How does canagliflozin influence amino acid metabolism in preclinical models of atherosclerosis?

In ApoE⁻/⁻ mice, canagliflozin reduced hepatic L-serine (−25%), L-aspartic acid (−18%), and L-citrulline (−22%) while increasing L-arginine (+30%), a precursor for nitric oxide synthesis. Transcriptomics revealed upregulation of argininosuccinate synthase, linking metabolic shifts to improved endothelial function . Researchers should use targeted metabolomics (LC-MS/MS) and RNA-seq to validate these pathways in other models.

Q. What are the species-specific differences in canagliflozin metabolism, and how do they impact translational research?

In humans, canagliflozin undergoes O-glucuronidation (forming M5 and M7 metabolites), which account for 33% of urinary excretion. Mice and rats primarily oxidize canagliflozin, with minimal glucuronidation. Bile-duct cannulation studies in rodents show >70% biliary excretion, necessitating careful extrapolation of pharmacokinetic data to humans . Researchers should:

  • Use humanized liver models or primary hepatocytes to study glucuronidation.
  • Monitor species-specific metabolite exposure in safety studies .

Methodological Considerations for Data Analysis

Q. How to conduct an integrated analysis of cardiovascular and renal outcomes across multiple trials (e.g., CANVAS and CREDENCE)?

  • Prespecified Plans: Follow protocols for endpoint harmonization (e.g., standardized definitions for heart failure hospitalization).
  • Statistical Adjustments: Use Cox proportional hazards models with stratified randomization factors (e.g., eGFR, albuminuria) .
  • Heterogeneity Testing: Evaluate treatment effects across subgroups (e.g., baseline HbA1c, renal function) using interaction terms .

Q. What in vitro and in vivo models best recapitulate canagliflozin’s effects on renal glucose transport?

  • Proximal Tubule Cell Lines: Use human primary proximal tubule cells with SGLT2/SGLT1 knockdown to isolate drug effects.
  • Zucker Diabetic Fatty Rats: Measure urinary glucose excretion and renal threshold for glucose (RTG) after 9-week treatment .
  • Isolated Perfused Kidneys: Quantify SGLT2 inhibition kinetics using α-methyl-D-glucopyranoside (AMG) uptake assays .

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